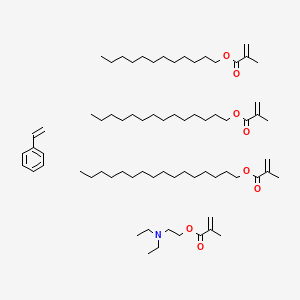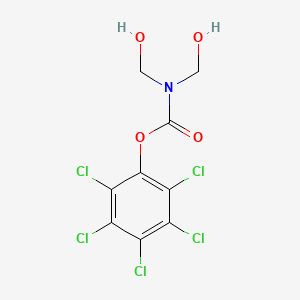
2,4-Dimethyl-2H,4H-1,3,5-dithiazin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-2H,4H-1,3,5-dithiazin-6-amine is a heterocyclic compound containing sulfur and nitrogen atoms in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-2H,4H-1,3,5-dithiazin-6-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of acetaldehyde with ammonia and hydrogen sulfide, followed by cyclization to form the dithiazine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethyl-2H,4H-1,3,5-dithiazin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiazine ring to more reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the dithiazine ring .
Aplicaciones Científicas De Investigación
2,4-Dimethyl-2H,4H-1,3,5-dithiazin-6-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in various industrial processes
Mecanismo De Acción
The mechanism of action of 2,4-Dimethyl-2H,4H-1,3,5-dithiazin-6-amine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
5,6-Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine: Another dithiazine compound with similar structural features but different substituents.
2,4,6-Trimethyl-1,3,5-dithiazine: A related compound with trimethyl substitution on the dithiazine ring
Uniqueness
2,4-Dimethyl-2H,4H-1,3,5-dithiazin-6-amine is unique due to its specific substitution pattern and the presence of an amine group at the 6-position.
Propiedades
Número CAS |
63927-11-7 |
|---|---|
Fórmula molecular |
C5H10N2S2 |
Peso molecular |
162.3 g/mol |
Nombre IUPAC |
2,4-dimethyl-4H-1,3,5-dithiazin-6-amine |
InChI |
InChI=1S/C5H10N2S2/c1-3-7-5(6)9-4(2)8-3/h3-4H,1-2H3,(H2,6,7) |
Clave InChI |
ZVEGQFVVNDQKSR-UHFFFAOYSA-N |
SMILES canónico |
CC1N=C(SC(S1)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid;4-[ethenyl-methyl-(4-methylphenyl)silyl]-2-methylbut-3-yn-2-ol](/img/structure/B14499364.png)




![3-Fluoro-1,1a,6,6a-tetrahydro-1,6-methanocyclopropa[a]indene](/img/structure/B14499400.png)








